Methyl 2-(((octahydro-5,5-dimethyl-2-naphthyl)methylene)amino)benzoate
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Overview
Description
Methyl 2-(((octahydro-5,5-dimethyl-2-naphthyl)methylene)amino)benzoate is a complex organic compound with a unique structure that combines a naphthyl group with a benzoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(((octahydro-5,5-dimethyl-2-naphthyl)methylene)amino)benzoate typically involves the condensation of octahydro-5,5-dimethyl-2-naphthaldehyde with methyl 2-aminobenzoate. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(((octahydro-5,5-dimethyl-2-naphthyl)methylene)amino)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Methyl 2-(((octahydro-5,5-dimethyl-2-naphthyl)methylene)amino)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of Methyl 2-(((octahydro-5,5-dimethyl-2-naphthyl)methylene)amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biochemical pathways by binding to these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5,5-dimethyl-1,2,3,4,4a,5,6,7-octahydro-2-naphthalenecarboxylate
- 2-Naphthalenecarboxylic acid, 1,2,3,4,4a,5,6,7-octahydro-5,5-dimethyl-, methyl ester .
Uniqueness
Methyl 2-(((octahydro-5,5-dimethyl-2-naphthyl)methylene)amino)benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a naphthyl group with a benzoate ester makes it particularly interesting for various applications .
Biological Activity
Methyl 2-(((octahydro-5,5-dimethyl-2-naphthyl)methylene)amino)benzoate, known by its CAS number 94021-67-7, is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological effects, including antimicrobial and anticancer properties, supported by case studies and research findings.
Chemical Structure and Properties
The compound has the molecular formula C21H27NO2 and features a complex structure that includes a naphthalene derivative. The structural formula can be represented as follows:
Antimicrobial Activity
Recent studies indicate that derivatives of Schiff bases, which include structures similar to this compound, exhibit significant antimicrobial properties. For instance, the synthesis of new Schiff base derivatives has shown enhanced antibacterial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
Bacterial Strain | Activity of Schiff Base Derivatives |
---|---|
Staphylococcus aureus | Effective inhibition observed |
Escherichia coli | Moderate inhibition |
Klebsiella pneumoniae | Significant activity noted |
Pseudomonas aeruginosa | Variable effectiveness |
These findings suggest that modifications to the basic structure of such compounds can lead to enhanced biological activity.
Anticancer Properties
In the realm of cancer research, compounds similar to this compound have been evaluated for their growth inhibition capabilities against tumor cells. A study highlighted that certain derivatives exhibited selective toxicity towards cancer cells while sparing non-tumorigenic cells at concentrations as low as 10 µM .
Case Study: Growth Inhibition in Cancer Cells
- Objective: To assess the growth inhibition properties of thalidomide derivatives.
- Methodology: Treatment of murine liver cell lines with varying concentrations of synthesized compounds.
- Results: Significant growth inhibition observed in tumorigenic cell lines without affecting healthy cells.
The biological activity of this compound and its analogs is believed to involve multiple mechanisms:
- Inhibition of Enzymatic Activity: Compounds have been shown to inhibit key enzymes involved in inflammation and cancer progression.
- Induction of Apoptosis: Certain derivatives may trigger programmed cell death in cancer cells through specific signaling pathways.
- Antioxidant Properties: Some studies suggest that these compounds exhibit antioxidant activity, which can contribute to their protective effects against cellular damage.
Properties
CAS No. |
94021-71-3 |
---|---|
Molecular Formula |
C21H27NO2 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
methyl 2-[(5,5-dimethyl-2,3,4,4a,6,7-hexahydro-1H-naphthalen-2-yl)methylideneamino]benzoate |
InChI |
InChI=1S/C21H27NO2/c1-21(2)12-6-7-16-13-15(10-11-18(16)21)14-22-19-9-5-4-8-17(19)20(23)24-3/h4-5,7-9,14-15,18H,6,10-13H2,1-3H3 |
InChI Key |
HYWBKWFKDHFAGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC=C2C1CCC(C2)C=NC3=CC=CC=C3C(=O)OC)C |
Origin of Product |
United States |
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